molecular formula C9H7ClN2O B2723403 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one CAS No. 109130-25-8

1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one

Cat. No.: B2723403
CAS No.: 109130-25-8
M. Wt: 194.62
InChI Key: JQTXWJHOZYNLQP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one (CAS No: 109130-25-8) is a high-purity chemical compound with a molecular formula of C 9 H 7 ClN 2 O and a molecular weight of 194.62 g/mol. This organic building block features an imidazol-2-one core substituted at the 1-position with a 3-chlorophenyl group, making it a valuable intermediate in synthetic and medicinal chemistry research. The compound's core structure, the imidazole ring, is a privileged scaffold in drug discovery due to its widespread presence in biologically active molecules and natural products . Imidazole derivatives are extensively researched for their diverse pharmacological properties, including serving as key structural components in analgesic, anti-inflammatory, anticancer, and antifungal agents . Recent scientific studies highlight that novel imidazole analogues can exhibit significant efficacy in preclinical models, such as demonstrating potent anti-inflammatory and pain-relieving activities in carrageenan-induced paw oedema and hot plate methods . Some derivatives have been shown to function by inhibiting key enzymes like cyclooxygenase-2 (COX-2), with binding affinities comparable to standard drugs . Furthermore, imidazole-based compounds have demonstrated promising cytotoxic effects against various human cancer cell lines, inducing apoptosis and cell cycle arrest . Researchers can leverage this compound as a versatile precursor for developing new therapeutic candidates. Its structure allows for further functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in programs targeting inflammation, cancer, and infectious diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTXWJHOZYNLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Imidazolone Derivatives

Direct Synthesis Strategies for the 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one Core

Direct synthesis of the imidazolone (B8795221) core often relies on intramolecular cyclization reactions of open-chain urea (B33335) derivatives. These methods provide an efficient and atom-economical pathway to the desired heterocyclic system.

A powerful and step-economical strategy for accessing imidazol-2-one derivatives is the intramolecular hydroamidation of propargylic ureas. acs.org This approach utilizes readily available propargylic urea precursors, which can be cyclized to form the five-membered ring. acs.orgorganic-chemistry.org The control of chemo- and regioselectivity during the cyclization is a critical aspect of this methodology, often achieved through the use of specific catalysts. acs.org This method stands as a significant alternative to traditional routes that may require harsh conditions or toxic reagents. researchgate.net

Base-catalyzed cyclization of propargylic ureas has emerged as a highly effective method for the synthesis of imidazol-2-ones under mild conditions. acs.orgnih.gov An organo-catalyzed approach using the phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has proven particularly successful. acs.orgacs.org This reaction proceeds efficiently at ambient temperatures, often with remarkably short reaction times, some as brief as one minute. researchgate.netacs.org

The BEMP-catalyzed system demonstrates excellent chemoselectivity and site selectivity. acs.org For propargylic ureas designed to form imidazol-2-ones, this method facilitates a formal double bond shift from an exo- to an endocyclic position. acs.org Research has shown that substrates bearing electron-withdrawing groups on the aromatic ring, such as a chloro substituent, lead to excellent product yields. acs.org For instance, a propargylic urea with a phenyl group on the alkyne and a 4-chlorophenyl group on the nitrogen cyclized to give the corresponding imidazolone in 98% yield. acs.org This highlights the efficiency of the base-catalyzed approach for preparing halogenated derivatives like this compound.

Substituent (R1)Substituent (Aryl)CatalystReaction TimeYield (%)Reference
C6H54-MeC6H4BEMP (5 mol%)1 min81 acs.org
C6H54-ClC6H4BEMP (5 mol%)1 min98 acs.org
C6H54-FC6H4BEMP (5 mol%)1 min97 acs.org

Precursor Design and Synthesis for this compound Analogs

The successful synthesis of the target imidazolone is critically dependent on the rational design and preparation of its acyclic precursors. This involves the synthesis of key intermediates like propargylic amines and isocyanates, which are then combined to form the urea derivative poised for cyclization.

Propargylic ureas are typically synthesized from two key building blocks: a propargylic amine and an isocyanate. acs.org Propargylic amines can be prepared through various methods, including the coupling of an alkyne, an aldehyde, and an amine, often catalyzed by a copper salt like copper(I) iodide. acs.org Isocyanates, such as 3-chlorophenyl isocyanate, are generally commercially available or can be synthesized via standard methods.

The synthesis of the propargylic urea precursor is often a straightforward reaction where the propargylic amine is combined with the desired isocyanate in a suitable solvent like dry tetrahydrofuran (B95107) (THF) at room temperature. acs.org The reaction typically proceeds to completion, yielding the urea in quantitative amounts, which can often be used in the subsequent cyclization step without further purification. acs.org Furthermore, efficient one-pot protocols have been developed where the propargylic amine and isocyanate are combined in the presence of the cyclization catalyst (e.g., BEMP), allowing for the formation of the urea and its subsequent conversion to the imidazolone in a single step. acs.orgorganic-chemistry.org

The synthesis of the specific precursor for this compound involves the reaction of a suitable propargylic amine with 3-chlorophenyl isocyanate. The general procedure involves stirring the two components in an anhydrous solvent until the reaction is complete. acs.org

For example, to create a precursor for a 1-(Aryl)-substituted imidazolone, the corresponding aryl isocyanate is used. The reaction is shown in the scheme below:

Scheme 1: General Synthesis of Propargylic Urea Precursors

This method allows for the introduction of various substituents on both the propargyl backbone and the phenyl ring, providing access to a wide range of imidazolone analogs. The halogenated phenyl urea derivative is then carried forward to the base-catalyzed cyclization step to form the final product.

Mechanistic Investigations of Imidazolone Formation Reactions

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of imidazolone synthesis. Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the base-catalyzed cyclization of propargylic ureas. researchgate.netacs.orgnih.gov

For the formation of imidazol-2-ones, the most feasible reaction pathway is proposed to involve a base-mediated isomerization of the propargylic urea into an allenamide intermediate. acs.orgacs.org The reaction is initiated by the deprotonation of the urea by the base (e.g., BEMP). acs.org This deprotonated species then undergoes isomerization to the more reactive allene (B1206475). Subsequent intramolecular cyclization of the allenamide intermediate leads to the formation of the five-membered imidazolone ring. acs.org This pathway explains the observed shift of the double bond into the ring (endo-cyclization). These computational findings are consistent with the experimental observations of rapid reaction rates and high selectivity under mild, base-catalyzed conditions. acs.org

Role of Base-Mediated Isomerization to Allenamide Intermediates

This transformation is crucial as the allenamide intermediate is more susceptible to intramolecular cyclization. The subsequent nucleophilic attack by the nitrogen atom onto the central carbon of the allene leads to the formation of the five-membered imidazolone ring. acs.orgnih.gov This mechanism is particularly noted in syntheses employing propargylic ureas that have a tertiary carbon adjacent to the triple bond, where the selective formation of imidazol-2-ones is observed due to a formal double bond shift from an exocyclic to an endocyclic position. acs.org The strength of the base used is a determining factor in the efficiency of this isomerization, with stronger bases being more effective catalysts as they facilitate the initial deprotonation step more readily. acs.orgresearchgate.net

Regioselectivity and Stereoselectivity in Cyclization Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of substituted imidazolone derivatives to ensure the desired isomer is obtained. In the cyclization of propargylic ureas, excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas have been achieved. acs.orgacs.orgnih.govresearchgate.net The choice between N-cyclization versus O-cyclization and controlling the position of the double bond (exo- vs. endo-cyclization) is typically managed through the selection of appropriate catalysts and reaction conditions. acs.org

For instance, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles have demonstrated excellent regioselectivity, yielding 4-substituted imidazolinones. mdpi.com Quantum chemistry calculations have been employed to rationalize the observed regioselectivity, indicating that the stability of intermediate carbocations dictates the final product structure. mdpi.com Similarly, computational studies on Nazarov cyclization reactions have provided insights into the factors governing regioselectivity and diastereoselectivity, where the formation of specific intermediates, influenced by additives like molecular sieves, can direct the reaction towards either C-C or C-N bond formation. rsc.org In cycloaddition reactions involving imidazolone-activated cyclopropanes, the electronic properties of the reactants have been shown to determine the diastereoselectivity at the resulting quaternary stereocenter. researchgate.net

Catalytic Systems and Their Influence on Reaction Efficiency

The efficiency of imidazolone synthesis is heavily influenced by the catalytic system employed. A variety of catalysts, ranging from simple bases to complex transition metal systems, have been utilized.

Organocatalysis: In base-catalyzed intramolecular hydroamidation of propargylic ureas, the phosphazene base BEMP has been identified as a highly active organocatalyst, outperforming guanidine (B92328) and amidine bases. acs.orgacs.orgnih.govresearchgate.net The use of BEMP allows for reactions to proceed under ambient conditions with remarkably short reaction times, sometimes as little as one minute. acs.orgnih.gov The catalytic efficiency correlates with the strength of the base, as stronger bases are more effective at the initial deprotonation of the urea substrate. acs.orgresearchgate.net

Metal Catalysis: Transition metals are also widely used to catalyze imidazolone synthesis.

Palladium: Heterogeneous palladium catalysts, such as palladium on alumina (B75360) ([Pd/Al₂O₃]), have shown good activity and selectivity in the dehydrogenative condensation of ureas with 1,2-diols. acs.org Palladium iodide (PdI₂) in combination with potassium iodide (KI) is an efficient system for oxidative carbonylation reactions. mdpi.com Furthermore, Pd-catalyzed multicomponent reactions provide a direct route to tetrasubstituted imidazolone derivatives. rsc.org

Gold: Gold chloride (AuCl) has been used as a catalyst for the solid-phase synthesis of imidazolidinones from propargyl ureas. mdpi.com

Cobalt: Co(III) catalytic systems have been developed for coupling enaminones and oxadiazolones to form imidazoles, showcasing the versatility of metal catalysts in constructing the imidazole (B134444) core. chemrxiv.org

Ruthenium: Homogeneous ruthenium complexes have been employed for the synthesis of imidazolones from ureas and 1,2-diols. acs.org

The choice of catalyst directly impacts reaction rates, yields, and selectivity, with metal-free protocols gaining attention for their sustainability. acs.org

Comparison of Catalytic Systems in Imidazolone Synthesis
Catalyst TypeSpecific Catalyst ExampleReaction TypeKey AdvantagesReference
Organocatalyst (Base)BEMP (Phosphazene Base)Intramolecular HydroamidationHigh activity, mild conditions, very short reaction times (down to 1 min) acs.orgnih.gov
Heterogeneous Metal Catalyst[Pd/Al₂O₃]Dehydrogenative CondensationGood activity and selectivity, reusability of catalyst acs.org
Homogeneous Metal CatalystAuClSolid-Phase CyclizationEfficient conversion of supported propargyl ureas mdpi.com
Homogeneous Metal CatalystCo(III) ComplexesCoupling of Enaminones and OxadiazolonesAllows for diverse appendage substitution on the imidazole ring chemrxiv.org

Scalable Synthetic Protocols for Research and Development

The development of scalable synthetic protocols is essential for transitioning novel compounds from laboratory-scale synthesis to larger-scale production for extensive research and potential commercialization. Key features of a scalable process include operational simplicity, use of readily available and inexpensive reagents, mild reaction conditions, high yields, and environmental sustainability ("green chemistry").

Methodologies such as the one-pot, BEMP-catalyzed synthesis of imidazol-2-ones from propargyl amines and isocyanates are indicative of scalable processes. acs.org This approach is considered "step-economical" as it combines multiple synthetic operations without isolating intermediates, which saves time, resources, and reduces waste. acs.org The remarkably short reaction times (often around one minute) and mild, ambient temperature conditions further enhance its suitability for larger-scale operations. acs.orgnih.gov

Similarly, protocols that utilize microwave or ultrasound assistance represent efficient and scalable methods. nih.gov These techniques can significantly reduce reaction times from hours to minutes, leading to lower energy consumption. nih.gov The development of syntheses in aqueous media, facilitated by phase-transfer catalysts, further improves the environmental footprint and scalability by minimizing the use of toxic organic solvents like DMF. nih.gov The ability to conduct reactions under an air atmosphere, as demonstrated in some palladium-catalyzed systems, also adds to the practical advantages for large-scale production by simplifying the required apparatus. acs.org The focus on heterogeneous catalysts that can be easily recovered and reused is another critical aspect of developing sustainable and economically viable scalable protocols. acs.org

Characteristics of Scalable Synthetic Protocols for Imidazolones
CharacteristicDescriptionExample/AdvantageReference
One-Pot SynthesisMultiple reaction steps are performed in a single reactor without isolation of intermediates.Reduces waste, saves time and resources. (e.g., BEMP-catalyzed synthesis from propargyl amines). acs.org
Mild Reaction ConditionsReactions are conducted at or near room temperature and atmospheric pressure.Lowers energy costs and enhances safety. acs.orgnih.gov
Short Reaction TimesThe chemical transformation is completed in a short period.Increases throughput. (e.g., 1-minute reactions with BEMP). acs.org
Green Chemistry ApproachesUse of non-toxic solvents (e.g., water), energy-efficient methods (microwaves, ultrasound), and reusable catalysts.Reduces environmental impact and improves process safety. acs.orgnih.gov
Use of Heterogeneous CatalystsCatalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).Facilitates easy separation and recycling of the catalyst. acs.org

Chemical Reactivity and Derivatization Strategies of the Imidazolone Core

Functionalization at Nitrogen (N1) and Carbon (C4, C5) Positions

The derivatization of the imidazolone (B8795221) core is crucial for modifying its properties and for its application as a scaffold in medicinal chemistry. Functionalization can be strategically directed to the nitrogen or carbon atoms of the ring.

While the N1 position of the target molecule is already occupied by the 3-chlorophenyl group, the N3 position remains a potential site for functionalization, such as through alkylation or acylation reactions. However, the most versatile strategies for introducing diversity focus on the C4 and C5 positions of the imidazolone ring.

A primary method for C4 and C5 functionalization involves the deprotonation of the ring using a strong base, followed by reaction with an electrophile. Studies on related N,N'-disubstituted imidazol-2-ylidene-boranes have demonstrated that lithiation occurs rapidly and selectively at the C4 position. The resulting lithiated intermediate can be quenched with a variety of electrophiles to introduce new substituents. Further deprotonation and functionalization at the C5 position are also possible, providing a route to C4/C5-functionalized imidazolium (B1220033) salts and their corresponding carbenes after a deboronation step. nih.gov

Transition metal-catalyzed reactions offer another powerful avenue for the regioselective functionalization of the imidazole (B134444) ring at the C4 or C5 positions. researchgate.net These methods facilitate the formation of C-C and C-N bonds, enabling the synthesis of complex imidazole derivatives that are otherwise difficult to access. researchgate.net

Table 1: Examples of Reagents for C4/C5 Functionalization of Imidazolone Precursors

PositionReaction TypeReagent ClassSpecific Examples
C4/C5Lithiation/Electrophilic QuenchStrong Bases / Electrophilesn-Butyllithium / Alkyl halides, Aldehydes, Ketones
C4/C5Metal-Catalyzed Cross-CouplingTransition Metal CatalystsPalladium catalysts, Copper catalysts

Electrophilic and Nucleophilic Reactions of the Imidazolone Ring

The electronic nature of the 1H-imidazol-2(3H)-one ring is complex, featuring both electron-rich and electron-deficient centers, making it susceptible to both electrophilic and nucleophilic attacks.

Nucleophilic Reactions: Nucleophilic attack on the imidazole ring itself is generally unfavorable unless there are strong electron-withdrawing groups present. globalresearchonline.netpharmaguideline.com In the 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one scaffold, the most prominent site for nucleophilic attack is the carbonyl carbon (C2). This position is electrophilic and can react with a variety of nucleophiles.

Furthermore, if a suitable leaving group is present at the C4 or C5 position, nucleophilic aromatic substitution (SNAr) could be a viable reaction pathway. The presence of the carbonyl and the N1-aryl group would help stabilize the negative charge of the Meisenheimer intermediate formed during such a reaction.

Ring Transformations and Rearrangement Reactions

The imidazolone core can undergo various transformations, leading to the formation of new heterocyclic systems. These reactions often involve ring-opening, rearrangement, and subsequent re-cyclization.

One notable transformation is the rearrangement of imidazole N-oxides. Research has shown that imidazole 3-oxides can undergo thermally induced or chemically mediated rearrangement to yield imidazol-2(3H)-ones. researchgate.netbenthamdirect.com This suggests a potential synthetic route to the core structure that involves a rearrangement step.

The imidazolone scaffold can also serve as a building block for constructing more complex, fused heterocyclic systems. For example, derivatives of imidazolones can be cyclized with appropriate reagents to form bicyclic or tricyclic structures. researchgate.netnih.gov The reaction of 5-hydroxy-imidazolinones with potassium thiocyanate, for instance, leads to the formation of imidazo[4,5-d] researchgate.netacs.orgthiazole-2,5(3H)-diones. researchgate.net These transformations highlight the versatility of the imidazolone ring as a synthon for diverse heterocyclic frameworks.

Development of Novel Linkers and Side Chains for Conjugation

The imidazolone core is an attractive scaffold for the development of bioactive molecules and chemical probes. Its derivatization with various linkers and side chains allows for conjugation to other molecules, such as peptides, proteins, or cytotoxic agents. symeres.com

Functionalization at the C4 and C5 positions, as described in section 3.1, provides convenient handles for the attachment of linkers. These linkers can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme activity) or non-cleavable. symeres.comresearchgate.net

A significant application of the imidazolone core is its incorporation into peptide backbones. Imidazolones can act as nonaromatic, cis-amide bond bioisosteres, which can help to pre-organize linear peptides for macrocyclization and improve pharmacological properties. chemrxiv.orgnih.gov This involves synthesizing amino acid building blocks that can be cyclized to form the imidazolone ring within a peptide sequence. nih.gov Furthermore, side chains can be introduced at the 5-position of the imidazolone ring to create peptide mimics with diverse functionalities. nih.gov The development of bifunctional linkers attached to the imidazolone core could also enable the creation of dual-acting prodrugs, where two different therapeutic agents are conjugated to the same scaffold. nih.gov

Computational and Theoretical Investigations of 1 3 Chlorophenyl 1h Imidazol 2 3h One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding molecular systems. DFT, especially using hybrid functionals like B3LYP, is frequently employed for its balance of accuracy and computational efficiency in studying imidazole (B134444) derivatives. researchgate.netijstr.org These calculations are used to determine the molecule's ground state energy, electron distribution, and other fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would be crucial to understanding the molecule's flexibility, particularly the rotation around the single bond connecting the 3-chlorophenyl ring and the imidazole nitrogen. By calculating the potential energy surface as a function of this dihedral angle, the most stable conformer (the lowest energy conformation) and the energy barriers to rotation can be determined. ekb.eg Such studies on related molecules have shown that the relative orientation of aromatic rings is a key structural feature. ekb.eg

Table 1: Predicted Geometrical Parameters for this compound This table lists the parameters that would be determined through geometry optimization. Specific values are not available in the reviewed literature.

ParameterInvolved AtomsPredicted Value
Bond Lengths (Å)
C=OCarbonyl GroupData not available
N-C(phenyl)Imidazole N - Phenyl CData not available
C-ClPhenyl C - ChlorineData not available
Bond Angles (º)
C-N-CImidazole RingData not available
N-C-ClPhenyl RingData not available
Dihedral Angle (º)
Phenyl vs. ImidazoleC-C-N-CData not available

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com For this compound, the HOMO would likely be distributed over the electron-rich phenyl and imidazole rings, while the LUMO might be centered on the carbonyl group and the aromatic systems.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactive sites. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this molecule, the MEP would likely show a strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. researchgate.net

Table 2: Calculated Electronic Properties for this compound This table outlines key electronic descriptors derived from quantum chemical calculations. Specific values are not available in the reviewed literature.

PropertyDescriptionPredicted Value
EHOMOEnergy of the Highest Occupied Molecular OrbitalData not available
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Ionization PotentialApproximated as -EHOMOData not available
Electron AffinityApproximated as -ELUMOData not available
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available

Spectroscopic Data Prediction and Validation (NMR, IR)

Computational methods can predict spectroscopic data, which can then be used to validate and interpret experimental results.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. ijstr.org These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the C=O stretch of the imidazolone (B8795221) ring, C-N stretching, C-Cl stretching, and various aromatic C-H vibrations. Comparing the calculated spectrum with an experimental one helps confirm the molecule's structure. researchgate.netijstr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netresearchgate.netmdpi.com These theoretical shifts are calculated relative to a standard (like tetramethylsilane, TMS) and can be directly compared to experimental spectra. mdpi.com This comparison is invaluable for assigning specific signals to the correct nuclei within the molecule, confirming its structural characterization. researchgate.netresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound This table shows key spectroscopic markers that would be calculated. Specific values are not available in the reviewed literature.

SpectrumFeaturePredicted Value
IRCarbonyl (C=O) StretchData not available (cm⁻¹)
IRC-Cl StretchData not available (cm⁻¹)
¹H NMRAromatic ProtonsData not available (ppm)
¹H NMRImidazole Ring ProtonsData not available (ppm)
¹³C NMRCarbonyl CarbonData not available (ppm)
¹³C NMRPhenyl Carbon (bonded to Cl)Data not available (ppm)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. These studies can map out the entire reaction pathway, providing a level of detail that is often inaccessible through experiments alone.

Transition State Analysis and Reaction Coordinate Mapping

To understand a reaction mechanism, chemists identify the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate. youtube.com Computational methods are used to locate the precise geometry and energy of these transition states.

The reaction coordinate represents the progress of a reaction from reactants to products. youtube.com By mapping this coordinate, a reaction profile can be constructed that shows the energy changes throughout the reaction. This map reveals the activation energy—the energy barrier that must be overcome for the reaction to proceed—which is determined by the energy difference between the reactants and the highest-energy transition state. youtube.com

Molecular Modeling and Docking Studies for Target Interaction

While specific molecular docking studies for this compound are not extensively available in the current body of scientific literature, the chemical structure of this compound, featuring a substituted imidazolone ring, suggests potential interactions with a variety of macromolecular targets. Imidazolone derivatives have been investigated for their anticancer properties, and computational tools have been employed to predict their binding to relevant proteins.

Computational docking studies on analogous compounds, such as imidazolone derivatives with chlorophenyl moieties, have shown potential binding to protein targets implicated in cancer, including protein kinases and enzymes involved in cell signaling pathways. For this compound, a hypothetical binding mode within a protein active site can be predicted based on its structural features.

The predicted binding affinity of this compound would likely be influenced by the specific amino acid residues lining the target's active site. A hydrophobic pocket would favor the binding of the 3-chlorophenyl group, while polar residues would be crucial for interacting with the imidazolone core.

Table 1: Predicted Binding Affinities of Analogous Chlorophenyl-Containing Compounds with Various Protein Targets

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
Imidazolone DerivativeProtein Kinase (e.g., 4MAN)-52.13
Imidazolone Derivative1HNJ-38.63
Dihydroisoxazole DerivativeCYP3A4-6.32
Dihydroisoxazole DerivativeCYP1A2-6.12
Pyrazoline DerivativeBCATm-6.898

Note: The data in this table is for analogous compounds and is intended to be illustrative of the potential binding affinities for this class of molecules.

The intermolecular interactions of this compound within a protein's binding site are predicted to be multifaceted, involving a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding: The imidazolone moiety presents key functional groups for hydrogen bonding. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, while the nitrogen atom (N-H) in the ring can serve as a hydrogen bond donor. These interactions with polar amino acid residues, such as serine, threonine, or asparagine, would be critical for anchoring the molecule in the active site.

Hydrophobic Interactions: The 3-chlorophenyl group is expected to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within a hydrophobic pocket of the target protein. The chlorine substituent can also participate in halogen bonding, a specific type of non-covalent interaction.

π-π Stacking: The aromatic nature of the chlorophenyl ring and the planar structure of the imidazole ring could facilitate π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Solvent Effects and Environmental Influences on Chemical Behavior

The chemical behavior of this compound is expected to be significantly influenced by its surrounding environment, particularly the solvent. Solvent effects can impact the compound's spectroscopic properties, reactivity, and conformational equilibrium.

The study of how solvent polarity affects the position of absorption and emission spectra is known as solvatochromism. For compounds with a significant change in dipole moment upon electronic excitation, a shift in the spectral bands is often observed when the solvent is changed. For instance, studies on other heterocyclic compounds have demonstrated that an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the UV-Visible absorption spectrum.

In the case of this compound, the presence of the polar imidazolone ring and the chlorophenyl group suggests that its electronic transitions would be sensitive to solvent polarity. In polar solvents, the ground state of the molecule is likely to be stabilized through dipole-dipole interactions. The extent of stabilization of the excited state will determine the nature of the solvatochromic shift.

Furthermore, the solvent can influence the tautomeric equilibrium of the imidazolone ring. The keto-enol tautomerism, while less common for this specific ring system, could be affected by the hydrogen-bonding capabilities of the solvent. Protic solvents, for example, could stabilize one tautomer over the other through hydrogen bonding.

The rates and mechanisms of reactions involving this compound would also be subject to solvent effects. For reactions proceeding through polar transition states, polar solvents would be expected to increase the reaction rate due to better stabilization of the transition state.

Table 2: Predicted Solvatochromic Effects on the UV-Visible Absorption of this compound

SolventPolarity (Dielectric Constant)Predicted λmax ShiftRationale
HexaneLow (1.88)ReferenceNon-polar environment
DichloromethaneMedium (8.93)Bathochromic (Red Shift)Stabilization of a more polar excited state
EthanolHigh (24.55)Further Bathochromic ShiftIncreased stabilization of the excited state and potential for hydrogen bonding
WaterVery High (80.1)Significant Bathochromic ShiftMaximum stabilization of the polar excited state

Note: This table presents a theoretical prediction based on the principles of solvatochromism and data from analogous compounds. Experimental verification is required.

Structure Activity Relationship Sar Studies for Molecular Interaction

Impact of Substituent Modifications on Molecular Recognition

Molecular recognition depends on a precise three-dimensional and electronic complementarity between a ligand and its biological target. For imidazolone (B8795221) derivatives, modifications to the phenyl ring, the imidazolone core, and the nitrogen substituents have been shown to significantly alter their interaction profiles.

The chlorophenyl moiety is a critical component for the biological activity of many imidazolone-based compounds. The position and electronic nature of the substituent on the phenyl ring can dramatically affect molecular recognition.

Research into imidazole (B134444) derivatives has demonstrated that the presence of a chloro group on the phenyl ring can significantly enhance biological activity. derpharmachemica.com For instance, in studies on anti-inflammatory agents, a compound with a 4-chlorophenyl group exhibited markedly increased activity (83.40% inhibition) compared to analogues with an unsubstituted phenyl group (40.81% inhibition) or a 4-methoxyphenyl (B3050149) group (41.90% inhibition). derpharmachemica.com This suggests that the electron-withdrawing nature of the chlorine atom is beneficial for the compound's interaction with its target.

Similarly, in the context of anticancer activity, it has been observed that electron-withdrawing halogen substituents, such as chlorine and fluorine, on the phenyl ring of imidazolone-containing compounds positively influence their potency. nih.gov The strong electronegativity of these substituents can alter the electronic distribution of the entire molecule, thereby enhancing its binding affinity to biological targets. nih.gov This principle underscores the importance of the 3-chloro substitution in 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one for its specific biological profile.

Table 1: Effect of Phenyl Ring Substitution on Anti-inflammatory Activity of Imidazole Derivatives derpharmachemica.com
Substituent on Phenyl RingActivity (% Inhibition)Relative Potency
4-Chloro83.40%High
Unsubstituted Phenyl40.81%Low
4-Methoxy41.90%Low
Standard (Indomethacin)71.56%High

The C4 and C5 positions of the imidazole ring are key sites for chemical modification that can influence a compound's steric and electronic properties, thereby affecting target binding. Introducing substituents at these positions can alter the molecule's shape, size, and flexibility, which are critical for fitting into a specific binding pocket.

In various series of imidazole-based compounds, functionalization at the N1 position has been shown to be imperative for their activity. researchgate.net The nature of the N1-substituent can influence the orientation of other parts of the molecule, such as the chlorophenyl ring, thereby affecting how the compound presents its binding features to the receptor. nih.gov For some classes of (arylalkyl)imidazoles, the entire N1-substituent, which links the imidazole core to a larger aryl moiety, is considered a key part of the pharmacophore, enabling penetration of biological barriers and proper orientation within the target site. nih.gov Furthermore, modifications at the N1 position can impact the electronic properties of the imidazole ring itself, which can be crucial for forming specific interactions like hydrogen bonds or coordination bonds. rsc.org Studies on N1-substituted benzamidines have also shown this position to be critical for modulating interactions with biological targets such as DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their biological function.

Predictive QSAR models are developed by correlating the biological activity of a set of molecules with various calculated molecular descriptors. nih.gov These descriptors quantify different aspects of a molecule's structure, including its steric, electronic, and hydrophobic properties. rjptonline.org For imidazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been utilized. mdpi.com

The development process involves aligning a series of structurally related compounds and calculating descriptor fields around them. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to generate a regression model that links variations in these fields to changes in biological activity. actascientific.com A robust QSAR model is characterized by high internal and external validation statistics, such as a high cross-validated coefficient of determination (q²) and a high predictive coefficient of determination for an external test set (pred_r²). actascientific.com Such validated models can provide a rational basis for designing more effective analogues by highlighting which structural modifications are likely to enhance activity. mdpi.comactascientific.com

Table 2: Common Descriptors and Statistical Parameters in QSAR Modeling
CategoryExample Descriptors/ParametersDescription
DescriptorsSteric, Electrostatic, Hydrophobic FieldsQuantify the 3D properties of molecules that influence binding. rjptonline.orgmdpi.com
Topological Descriptors (e.g., Connectivity Indices)Describe the atomic connectivity and branching of a molecule. mdpi.com
Quantum Chemical DescriptorsRepresent electronic properties like electronegativity and polarizability. mdpi.comchalcogen.ro
Statistical Parametersr² (Coefficient of Determination)Measures the goodness of fit of the model. actascientific.com
q² (Cross-validated r²)Assesses the internal predictive ability of the model. nih.gov
pred_r² (Predictive r² for test set)Evaluates the model's ability to predict the activity of new compounds. actascientific.com

A pharmacophore is defined as the specific ensemble of steric and electronic features that are necessary for a molecule to interact optimally with a specific biological target and elicit a response. unina.it Pharmacophore modeling aims to identify this common set of features from a group of active compounds, providing a 3D blueprint for molecular recognition.

For a molecule like this compound, a pharmacophore model would identify the crucial chemical features and their spatial arrangement. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. actascientific.com The imidazole ring itself is often considered a key pharmacophoric group due to its ability to participate in various non-covalent interactions. sapub.org The 3-chlorophenyl group would likely be identified as a critical hydrophobic and aromatic feature.

Pharmacophore models are generated by aligning active molecules and identifying common chemical features. unina.it The resulting hypothesis consists of these features positioned in 3D space with specific distance constraints between them. actascientific.com This model can then be refined and used as a 3D query to screen virtual compound libraries to find new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. actascientific.com

Conformational Flexibility and Its Role in SAR

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets. For this compound, the ability to adopt various spatial orientations, or its conformational flexibility, plays a pivotal role in its structure-activity relationship (SAR). This flexibility primarily arises from the rotation around the single bond connecting the 3-chlorophenyl ring to the nitrogen atom of the imidazolone ring.

The presence of the chlorine atom at the meta-position of the phenyl ring can influence the rotational barrier around the N-C(aryl) bond. This substituent can exert steric and electronic effects that may favor certain conformations over others. For instance, steric hindrance between the chlorine atom and the imidazolone ring could disfavor planar conformations, leading to a twisted arrangement of the two rings. Electronically, the chlorine atom is an electron-withdrawing group, which can affect the electron density of the phenyl ring and potentially influence non-covalent interactions with a target receptor.

The interplay between different conformers is crucial for biological activity. A molecule might need to adopt a specific, higher-energy conformation to fit into a receptor's binding pocket. Therefore, a degree of conformational flexibility is often beneficial, allowing the molecule to adapt its shape to achieve an optimal binding orientation. However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which can decrease binding affinity.

Structure-activity relationship studies on related N-aryl imidazolone derivatives have often shown that the nature and position of substituents on the phenyl ring can modulate biological activity by influencing the preferred conformation. nih.gov For example, bulky substituents at the ortho position of the phenyl ring can create significant steric hindrance, forcing the phenyl ring to adopt a nearly perpendicular orientation relative to the imidazolone ring. nih.gov This fixed conformation may either enhance or diminish biological activity depending on the specific requirements of the target receptor.

In the case of this compound, the meta-substitution of the chlorine atom provides a balance between steric and electronic effects without the pronounced steric clash that an ortho-substituent might cause. This allows for a range of accessible conformations, potentially enabling the molecule to interact with multiple biological targets or to adapt to the specific conformational requirements of a single target.

The following table illustrates a hypothetical structure-activity relationship based on the general principles observed for phenyl-imidazolone derivatives, highlighting the potential impact of conformational flexibility influenced by substituent position.

Compound NameSubstituent PositionPostulated Conformational EffectHypothetical Biological Activity
1-Phenyl-1H-imidazol-2(3H)-oneUnsubstitutedRelatively low rotational barrier, allowing a wide range of conformations.Baseline
1-(2-Chlorophenyl)-1H-imidazol-2(3H)-oneOrthoHigh steric hindrance, leading to a more rigid, twisted conformation.Potentially altered
This compound Meta Moderate rotational barrier, allowing for a defined set of accessible conformations. Active
1-(4-Chlorophenyl)-1H-imidazol-2(3H)-oneParaMinimal steric effect on rotation, primarily electronic influence on the phenyl ring.Potentially active

This interactive table demonstrates how the substitution pattern on the phenyl ring is hypothesized to influence the conformational flexibility and, consequently, the biological activity of this class of compounds. The specific activity of this compound is a result of the unique conformational landscape created by the meta-chloro substitution.

Molecular Mechanisms of Imidazolone Biological Activity in Vitro and Mechanistic Focus

Interaction with Specific Biological Macromolecules

The interaction of imidazolone (B8795221) derivatives with biological macromolecules such as enzymes, receptors, and ion channels forms the basis of their pharmacological effects. These interactions are often highly specific, leading to the modulation of critical cellular functions.

Enzyme Inhibition Mechanisms

Imidazolone scaffolds have been identified as privileged structures in the design of various enzyme inhibitors. Their ability to fit into the active sites of enzymes and form key interactions leads to the attenuation of enzymatic activity.

Receptor Binding and Modulation

The central nervous system is a significant target for many biologically active compounds. GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, are allosterically modulated by a variety of drugs, including benzodiazepines and barbiturates wikipedia.orgnews-medical.net. Imidazole (B134444) and imidazolone derivatives have been investigated for their ability to modulate GABA-A receptor function nih.gov. The binding of these compounds to specific sites on the receptor complex can enhance the effect of GABA, leading to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability nih.gov. For instance, certain 1-(4-chlorophenyl)-4-substituted-1,5-dihydro-imidazol-2-ones have been shown to modulate the GABA-A receptor response, suggesting that the chlorophenyl substituent is compatible with receptor interaction.

Ion Channel Modulation

Ion channels are crucial for maintaining cellular homeostasis and are involved in a wide range of physiological processes. The modulation of ion channel activity represents a key mechanism for many therapeutic agents. While specific data for 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one is lacking, a study on a different imidazolone derivative, 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, demonstrated excellent selectivity for the human dopamine (B1211576) D(4) receptor over various ion channels nih.gov. This suggests that the imidazolone scaffold can be tailored to achieve high receptor specificity with minimal off-target effects on ion channels. However, it is also known that some imidazole derivatives can affect the activity of various ion channels, including sodium and calcium channels, which can be context-dependent based on the full molecular structure nih.gov.

Cellular Responses and Signaling Pathway Perturbations (In Vitro)

The interaction of imidazolone derivatives with their molecular targets triggers a cascade of cellular events, leading to observable in vitro responses such as the inhibition of cell growth or the killing of microorganisms.

Antiproliferative Effects in Cell Culture Models

The antiproliferative activity of imidazolone derivatives has been evaluated against various cancer cell lines. While specific IC50 values for this compound are not available, numerous studies have demonstrated the dose-dependent cytotoxic effects of related compounds. For example, different imidazolone derivatives have shown antiproliferative activities against cell lines such as HCT-116 (colon carcinoma) and HepG-2 (hepatocellular carcinoma) nih.gov. The antiproliferative effect of these compounds is often attributed to the induction of cell cycle arrest and apoptosis nih.gov. The specific substitutions on the imidazolone ring play a crucial role in determining the potency and selectivity of the antiproliferative activity researchgate.netscience.govresearchgate.netekb.eg.

Table 1: Representative Antiproliferative Activities of Imidazolone Derivatives (Data for related compounds) No specific data is available for this compound.

Compound TypeCell LineIC50 (µM)Reference
2-thioxoimidazolidin-4-one derivativeHepG-22.33 µg/ml nih.gov
Imidazoline derivativeHCT-1160.76 µg/ml nih.gov

Antimicrobial Mechanisms

The imidazolone core is a feature of some antimicrobial agents. While specific data for this compound is limited, a closely related compound, 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been designed as a prodrug with specific activity against anaerobic bacteria nih.gov. The proposed mechanism involves the bioreduction of the compound within the anaerobic bacterial cell, leading to the release of a lethal species nih.gov. The antimicrobial activity of such compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism nih.gov.

Table 2: Representative Antimicrobial Activities of Imidazole Derivatives (Data for related compounds) No specific data is available for this compound.

Compound TypeMicroorganismActivityReference
2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochlorideAnaerobic bacteriaSpecific antibacterial activity nih.gov
Aminals and hemiaminals of imidazoleVarious bacteriaModerate antibacterial activity researchgate.net

Anti-inflammatory Pathways (In Vitro Models)

Research into various imidazole-containing compounds has pointed towards several anti-inflammatory mechanisms. A prominent pathway investigated is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. nih.gov For instance, a study on a series of imidazole derivatives containing a 4-chlorophenyl group demonstrated significant anti-inflammatory activity, with some compounds showing greater efficacy than the standard drug indomethacin. derpharmachemica.com This suggests that the presence of a chlorophenyl group on the imidazole scaffold can contribute to potent anti-inflammatory effects. derpharmachemica.com

Another significant anti-inflammatory pathway targeted by imidazole derivatives is the p38 mitogen-activated protein kinase (p38 MAP kinase) pathway. nih.gov The p38 MAP kinase signaling cascade plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govnih.gov The inhibition of p38 MAP kinase can thus lead to a reduction in the inflammatory response. Studies on novel imidazole derivatives have shown their potential to inhibit p38 MAP kinase, thereby exerting anti-inflammatory effects. nih.gov

The table below summarizes findings from studies on related imidazolone and chlorophenyl derivatives, illustrating their in vitro anti-inflammatory activities.

Compound ClassTarget/AssayKey FindingsReference
Imidazole derivatives with 4-chlorophenyl groupRat Paw EdemaShowed enhanced anti-inflammatory activity compared to standard drug indomethacin. derpharmachemica.com
Novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivativesp38 MAP KinaseExhibited considerable p38 kinase inhibitory anti-inflammatory activity. nih.gov
3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamidesFormalin model of tonic painDemonstrated analgesic activity in the second phase, suggesting an anti-inflammatory profile. mdpi.com

It is important to note that these findings are for related compounds and not for this compound itself. Further in vitro studies are necessary to elucidate the specific anti-inflammatory pathways modulated by this particular compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

The concepts of allosteric modulation and orthosteric binding are fundamental in pharmacology, describing how ligands interact with receptors to elicit a biological response. nih.gov Orthosteric ligands bind to the primary, active site of a receptor, the same site as the endogenous ligand. nih.gov In contrast, allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that can potentiate or inhibit the effect of the orthosteric ligand. nih.gov

Currently, there is a lack of specific research identifying this compound as either an allosteric modulator or an orthosteric ligand for a particular biological target. However, the broader family of imidazole-containing compounds has been investigated for such properties. For example, certain imidazole derivatives have been identified as allosteric modulators of cannabinoid receptors. nih.gov

The potential for a molecule like this compound to act as an allosteric or orthosteric ligand would depend on its three-dimensional structure and its ability to interact with specific binding pockets on a protein. The chlorophenyl substituent could play a crucial role in the binding affinity and selectivity for a particular site.

To determine the precise binding mechanism of this compound, detailed in vitro binding assays and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be required. nih.gov Such studies would be essential to identify its molecular target(s) and to characterize its mode of interaction, whether it be orthosteric or allosteric. Without such specific data, any discussion on its binding mechanism remains speculative and based on the activities of structurally related compounds.

Advanced Analytical Methodologies in Imidazolone Research

Spectroscopic Techniques for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one, ¹H and ¹³C NMR spectra provide unambiguous evidence of its covalent framework.

In ¹H NMR, the protons on the imidazolone (B8795221) and chlorophenyl rings would exhibit characteristic chemical shifts and coupling patterns. The protons on the double bond of the imidazolone ring (at positions 4 and 5) would typically appear as doublets, while the aromatic protons of the 3-chlorophenyl group would present a more complex multiplet pattern due to their various electronic environments and spin-spin coupling interactions.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the imidazolone ring is particularly noteworthy, typically resonating at a significantly downfield chemical shift (around 180 ppm), confirming the presence of the "-one" functionality mdpi.com.

A key aspect of imidazolone chemistry is the potential for tautomerism, a form of isomerization involving the migration of a proton. While the primary structure is the 2(3H)-one form, NMR studies on related heterocyclic systems are crucial for investigating the presence of other potential tautomers, such as the 2-hydroxy-imidazole form researchgate.netresearchgate.netnih.gov. Dynamic NMR experiments can be employed to study the rate of proton exchange between tautomeric forms researchgate.net. The absence of signal broadening or averaged signals in standard NMR spectra would suggest that this compound exists predominantly as a single tautomer in the given solvent and conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from analogous structures. mdpi.comacgpubs.orgmdpi.comresearchgate.net

¹H NMR (in CDCl₃)¹³C NMR (in CDCl₃)
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
Imidazolone CH=CH6.5 - 7.5 (two doublets)C=O~182
Chlorophenyl H7.2 - 7.8 (multiplets)Imidazolone C=C115 - 130
NHBroad singlet, variableChlorophenyl C-Cl~135
Chlorophenyl C-N~140
Chlorophenyl CH120 - 132

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the region of 1680-1720 cm⁻¹. This band is a definitive indicator of the imidazolone structure nanobioletters.com. Other significant absorptions include the C-H stretching vibrations of the aromatic ring and the imidazolone ring (around 3000-3150 cm⁻¹), C=C stretching vibrations of both rings (1450-1600 cm⁻¹), and the C-N stretching vibrations ijstr.orgnih.gov. The C-Cl stretch of the chlorophenyl group would appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring and the C=C double bond of the imidazolone ring often produce strong signals in the Raman spectrum nih.govelsevierpure.com. The combination of IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, often aided by computational methods like Density Functional Theory (DFT) to predict theoretical spectra mdpi.comnih.gov.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups found in related molecules. mdpi.comresearchgate.netmdpi.com

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
N-H StretchIR3200 - 3400Medium, Broad
Aromatic C-H StretchIR, Raman3000 - 3150Medium to Weak
C=O StretchIR1680 - 1720Strong
Aromatic/Imidazolone C=C StretchIR, Raman1450 - 1600Medium to Strong
C-N StretchIR1200 - 1350Medium
C-Cl StretchIR, Raman700 - 800Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structural features through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula, C₉H₇ClN₂O (Calculated MW: 194.0247) bldpharm.comaaronchem.com.

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose peak in the spectrum confirms the molecular weight. This high-energy ion then undergoes fragmentation into smaller, characteristic ions. For this compound, predictable fragmentation pathways include the loss of a carbon monoxide molecule (CO, 28 Da) from the imidazolone ring, a common fragmentation for cyclic ketones and lactams. Another major fragmentation pathway would involve the cleavage of the bond between the phenyl ring and the nitrogen atom, leading to ions corresponding to the chlorophenyl cation and the imidazolone radical, or vice versa nih.gov. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for all chlorine-containing fragments, further corroborating the structure nih.gov.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Predicted m/z values are based on common fragmentation pathways for related structures. nih.govrsc.org

m/z Value (for ³⁵Cl)Proposed Fragment IdentityProposed Loss from Molecular Ion
194[M]⁺˙ (Molecular Ion)-
166[M - CO]⁺˙CO
111[C₆H₄Cl]⁺C₃H₃N₂O
83[C₃H₃N₂O]⁺C₆H₄Cl

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the structure of a molecule in solution or the gas phase, X-ray crystallography provides the definitive, three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of this compound, one can determine precise bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the imidazolone ring and establish the relative orientation of the 3-chlorophenyl ring with respect to the heterocyclic core mdpi.com. Analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the N-H group and the carbonyl oxygen, as well as π-π stacking between aromatic rings. These non-covalent interactions are crucial for understanding the solid-state properties of the compound, including its melting point and solubility researchgate.netresearchgate.netmdpi.com. While crystal structures for many related imidazole (B134444) and chlorophenyl-containing compounds have been reported, specific crystallographic data for this compound is not currently available in public databases.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. These methods rely on the differential partitioning of a compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. It is widely used in research to monitor reaction progress and to confirm the purity of the final product nih.govptfarm.plnih.gov.

A typical HPLC analysis would involve a reversed-phase column (e.g., C8 or C18) where the stationary phase is non-polar nih.govresearchgate.net. A polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column nih.govmdpi.com. The compound is detected as it elutes using a UV detector, typically set at a wavelength where the aromatic system exhibits strong absorbance (e.g., ~254 nm) google.com.

The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp, symmetrical peak is indicative of a high-purity sample. The method can be validated for linearity, accuracy, and precision to be used for quantitative analysis nih.govresearchgate.net.

Table 4: Typical HPLC Parameters for Analysis of Aromatic Heterocycles Parameters are exemplary and would require optimization for the specific compound. nih.govnih.govresearchgate.netmdpi.com

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (with optional acid/buffer)
Flow Rate1.0 mL/min
DetectionUV Absorbance at ~254 nm
Column TemperatureAmbient or controlled (e.g., 25-30 °C)
Injection Volume5-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of thermally stable and volatile compounds. In the context of imidazolone research, GC-MS provides high chromatographic resolution and sensitive detection, making it a valuable tool for the analysis of derivatives like this compound. The successful analysis of related imidazole-like compounds by GC-MS has been demonstrated, often employing derivatization to enhance volatility and thermal stability.

Detailed Research Findings

While specific experimental GC-MS data for this compound is not extensively documented in publicly available literature, a detailed analysis can be extrapolated from established fragmentation patterns of structurally similar aromatic and heterocyclic compounds. The methodology involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation pathways are influenced by the presence of the chlorophenyl group and the imidazolone ring.

Predicted Gas Chromatography and Mass Spectrometry Data:

ParameterPredicted Value/Observation
Retention Time (min) Dependent on column and conditions, but expected to be in the mid-to-late elution range for a standard nonpolar column.
Molecular Ion (M+) [m/z] 194/196 (due to 35Cl and 37Cl isotopes)
Major Fragment Ions [m/z] 166, 138, 111, 75

Interactive Data Table of Predicted Mass Spectral Data

Interpretation of Fragmentation Pattern:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:

Initial Ionization: The molecule will first lose an electron to form the molecular ion [M]•+ at m/z 194, with a smaller peak at m/z 196 corresponding to the 37Cl isotope.

Loss of Carbon Monoxide: A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z 166.

Ring Fragmentation: The imidazolone ring can undergo further fragmentation. A plausible pathway involves the loss of isocyanic acid (HNCO), a characteristic fragmentation for imidazolin-2-ones, leading to a fragment at m/z 138.

Cleavage of the C-N Bond: The bond between the phenyl ring and the imidazole nitrogen is susceptible to cleavage, leading to the formation of the stable chlorophenyl cation at m/z 111. This fragment is often the base peak in the mass spectra of such compounds.

Fragmentation of the Chlorophenyl Cation: The chlorophenyl cation can further fragment by losing a molecule of HCl, resulting in a benzyne (B1209423) radical cation at m/z 75.

These predicted fragmentation patterns provide a basis for the identification of this compound in complex matrices using GC-MS. The presence of the characteristic isotopic pattern of chlorine in the molecular ion and chlorine-containing fragments serves as a key identifier.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Pathways for Structural Diversity

Future research will likely focus on developing novel synthetic strategies to generate a wide array of analogs based on the 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one core. The goal is to create extensive chemical libraries with diverse structural modifications, which are essential for comprehensive structure-activity relationship (SAR) studies.

One promising approach is the application of Diversity-Oriented Synthesis (DOS) . This strategy aims to produce a wide range of structurally complex and diverse small molecules from simple starting materials. Techniques such as multicomponent reactions, including the Groebke-Blackburn-Bienaymé (GBB) reaction, are particularly well-suited for rapidly assembling imidazolone (B8795221) scaffolds. The GBB reaction, a one-pot, three-component process, allows for the efficient introduction of various substituents, facilitating the creation of large and diverse libraries of fused imidazole (B134444) derivatives.

Furthermore, exploring novel cyclization and condensation reactions will be crucial. Recent studies have demonstrated the synthesis of imidazol-2-ones from propargylic ureas under mild, base-catalyzed conditions, offering an efficient route to substituted imidazolones. Investigating variations of this and other cyclization methods could provide access to previously inaccessible chemical space around the this compound scaffold. The development of solid-phase synthesis techniques for imidazolone derivatives could also streamline the production of combinatorial libraries, enabling high-throughput screening for novel biological activities.

Advanced Computational Design of Imidazolone Analogs with Tuned Specificity

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of next-generation imidazolone analogs with enhanced target specificity and potency. By leveraging in silico techniques, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources.

Molecular docking studies will be instrumental in predicting the binding modes and affinities of novel this compound derivatives to various biological targets. By simulating the interaction between a ligand and a protein's active site, docking can help identify key structural modifications that enhance binding. This approach has been successfully used to design imidazolone derivatives as inhibitors for targets like kinases and cyclooxygenase (COX) enzymes. nih.gov

Building upon docking results, the development of Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between the chemical structures of imidazolone analogs and their biological activities. nih.govresearchgate.net These models, which can be 2D or 3D, help identify the physicochemical properties and structural features that are critical for activity. nih.gov Non-linear QSAR models, utilizing artificial neural networks (ANN) or support vector machines (SVM), have shown particular promise in accurately predicting the activities of imidazole-containing compounds. nih.gov

Pharmacophore modeling is another powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on known active imidazolone derivatives, researchers can virtually screen large compound libraries to identify novel scaffolds that fit the model and are likely to exhibit the desired activity.

Mechanistic Elucidation of Emerging Biological Activities (non-clinical)

While the full biological profile of this compound is still under investigation, the broader class of imidazolone derivatives has demonstrated a wide range of non-clinical biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. astrazeneca.com Future research must focus on elucidating the precise molecular mechanisms underlying these activities.

In the context of oncology, imidazolone derivatives have been shown to inhibit various targets, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Mechanistic studies on analogs of this compound could involve in vitro kinase assays to determine their inhibitory profiles. Furthermore, cell-based assays can be used to investigate downstream effects, such as the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation. arxiv.org For instance, studies have shown that certain imidazolone hybrids can halt the cell cycle at the G1 phase and upregulate the expression of pro-apoptotic proteins like Bax. arxiv.org

The immunomodulatory properties of imidazolones also warrant deeper investigation. Some derivatives have been found to suppress the oxidative burst of neutrophils and inhibit T-cell proliferation, suggesting potential applications in inflammatory and autoimmune diseases. astrazeneca.com Future non-clinical studies could employ techniques like flow cytometry and cytokine profiling to understand how these compounds modulate immune cell function. Identifying the specific cellular pathways and protein targets responsible for these effects will be critical for their translational potential.

Development of Imidazolone Derivatives as Chemical Probes for Biological Systems

To better understand the biological roles of this compound and its analogs, the development of specialized chemical probes is essential. These tools can be used to identify direct binding partners, visualize the compound's distribution within cells, and profile its activity against specific enzyme families.

Creating biotinylated probes of this compound would enable affinity-based protein profiling. astrazeneca.com These probes can be used in pull-down assays with cell lysates to capture and identify binding proteins. nih.gov This approach is invaluable for unbiased target discovery and for validating targets identified through other methods. nih.gov

The synthesis of fluorescently labeled imidazolone derivatives would allow for the direct visualization of the compound's subcellular localization using techniques like confocal microscopy. wikipedia.org This can provide crucial insights into where the compound accumulates within the cell and, by extension, its likely sites of action. Furthermore, developing activity-based protein profiling (ABPP) probes based on the imidazolone scaffold could allow for the functional interrogation of entire enzyme families in their native biological context, providing a powerful tool for understanding the compound's selectivity and mechanism of action. nih.gov

Integration of Artificial Intelligence and Machine Learning in Imidazolone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel imidazolone-based therapeutics. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. premierscience.commednexus.org

Predictive Modeling of Biological Activity and ADMET Properties: Machine learning algorithms can be trained on existing data to build robust QSAR models that predict the biological activity of new imidazolone analogs with high accuracy. nih.govresearchgate.net Beyond activity, ML models are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govmdpi.com Early prediction of these properties can help to de-risk drug development by identifying compounds with unfavorable pharmacokinetic or toxicity profiles before significant resources are invested. nih.gov

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for the de novo design of novel imidazolone scaffolds. arxiv.org These models can learn the underlying rules of chemical structure and bonding from large chemical databases and then generate new molecules with desired properties, such as high predicted activity against a specific target and favorable ADMET profiles. This approach has the potential to explore novel regions of chemical space and identify truly innovative drug candidates. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves cyclization of precursors such as 3-chloroaniline derivatives with carbonyl reagents. Key steps include:

  • Reaction Optimization : Use methanol as a solvent under blue LED irradiation (0–5°C) to minimize side reactions. Catalysts like tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate enhance efficiency .
  • Purification : Silica gel chromatography with 50% ethyl acetate/chloroforM gradients yields pure product (71% reported in analogous syntheses) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm) and HRMS ([M+H]+ at m/z 209.0354) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be interpreted?

Methodological Answer:

  • NMR/IR : ¹H/¹³C NMR identifies substituents; IR confirms carbonyl stretches (~1700 cm⁻¹). Discrepancies in coupling constants may arise from tautomerism—use variable-temperature NMR or 2D techniques (HSQC/HMBC) .
  • X-ray Crystallography : Resolves structural ambiguities. SHELXL refinement () confirms bond lengths (e.g., C=O: 1.256 Å) and space groups (e.g., monoclinic P2₁/c) . Discrepancies between solution and solid-state data suggest dynamic equilibria .

Advanced Research Questions

Q. How can researchers design metal coordination complexes using this compound as a ligand?

Methodological Answer:

  • Synthesis : React the ligand with Cu(II) salts (e.g., CuBr₂) in methanol. The imidazolone’s carbonyl oxygen and N3 atom coordinate to form octahedral complexes .
  • Validation : Single-crystal XRD (e.g., a = 8.68 Å, β = 109.4° ) and EPR spectroscopy confirm geometry. Compare Cu–O bond lengths (2.01 Å ) with DFT models .

Q. What strategies elucidate the anti-cancer mechanisms of derivatives, and how can structure-activity relationship (SAR) studies be structured?

Methodological Answer:

  • Biological Assays : Test cytotoxicity (MTT) against cancer cell lines (e.g., colon cancer). Fluorophenyl and trimethoxyphenyl analogs () show enhanced activity .
  • SAR : Modify substituents to optimize logP (via HPLC) and docking scores (e.g., tubulin binding). Validate mechanisms via apoptosis markers (caspase-3) and cell cycle analysis .

Q. How should discrepancies between computational predictions and experimental data (e.g., NMR shifts or yields) be addressed?

Methodological Answer:

  • NMR Shifts : Perform DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models. Deviations >0.3 ppm may require tautomerism analysis .
  • Yield Optimization : Use LC-MS to identify byproducts. Adjust catalyst loading (e.g., Ru photocatalysts ) or stoichiometry.

Q. What crystallization techniques minimize polymorphism, and how does solvent choice affect crystal quality?

Methodological Answer:

  • Techniques : Slow evaporation (DCM/hexane) or vapor diffusion (ether/DMF) produces high-quality crystals. SHELXL refines disorder via SQUEEZE .
  • Polymorphism Screening : Test solvents of varying polarity (ethanol vs. acetonitrile). PXRD and DSC distinguish polymorphs (e.g., monoclinic vs. orthorhombic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.